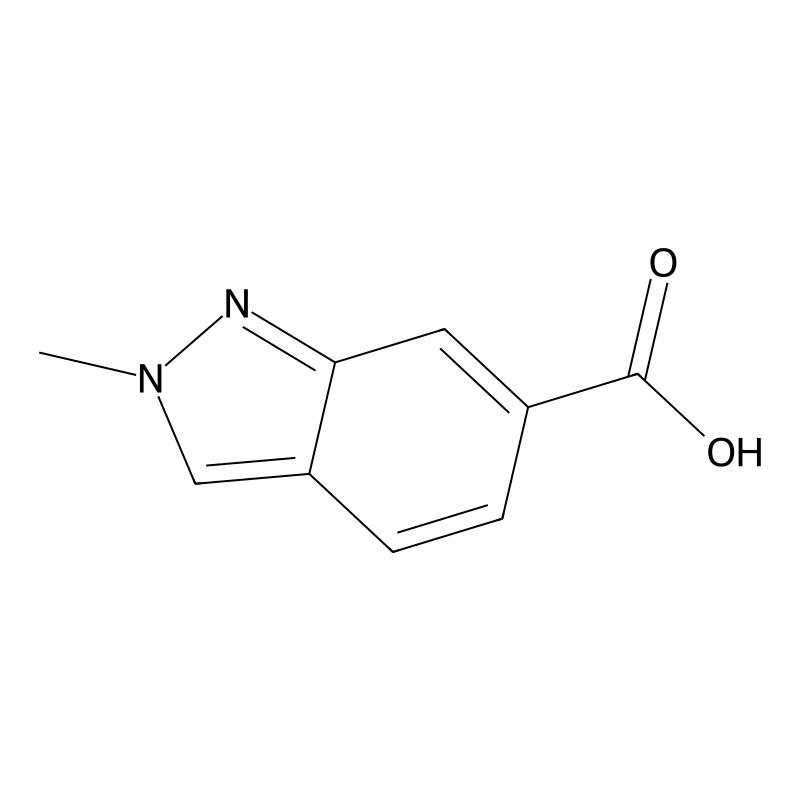2-METHYLINDAZOLE-6-CARBOXYLIC ACID

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Chemical Properties
2-Methyl-2H-indazole-6-carboxylic acid is a heterocyclic molecule containing nitrogen atoms. It possesses both carboxylic acid and indazole functionalities, which are of interest for their potential medicinal applications [].
Research Applications
Studies have explored 2-Methyl-2H-indazole-6-carboxylic acid as a scaffold for the development of new bioactive molecules. Here are some examples:
2-Methylindazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. This compound features a methyl group at the second position and a carboxylic acid functional group at the sixth position of the indazole ring. The indazole structure is characterized by its five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.
- There is no publicly available information on the mechanism of action of 2M6CA in biological systems or its interaction with other compounds.
- As with any unknown compound, it is advisable to exercise caution when handling 2M6CA. Always refer to general laboratory safety protocols when working with uncharacterized compounds.
The chemical behavior of 2-methylindazole-6-carboxylic acid can be understood through various reactions typical of carboxylic acids and heterocycles:
- Nucleophilic Acyl Substitution: This reaction involves the conversion of the carboxylic acid into an acyl chloride using thionyl chloride, which can further react with alcohols to form esters .
- Decarboxylation: Under certain conditions, carboxylic acids can undergo decarboxylation to yield hydrocarbons and carbon dioxide, although specific conditions for this compound are not well-documented.
- Esterification: The carboxylic acid can react with alcohols in the presence of an acid catalyst to form esters, a common reaction in organic synthesis .
Research has indicated that derivatives of 2-methylindazole-6-carboxylic acid exhibit various biological activities, including:
- Antimicrobial Properties: Some studies suggest that compounds related to 2-methylindazole-6-carboxylic acid possess antimicrobial effects against certain bacteria and fungi.
- Anti-inflammatory Effects: There is evidence that similar compounds may exhibit anti-inflammatory properties, making them potential candidates for therapeutic applications.
The synthesis of 2-methylindazole-6-carboxylic acid can be achieved through several methods:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can lead to the formation of the indazole ring followed by functionalization at the sixth position.
- Carboxylation Reactions: The introduction of a carboxylic acid group can be accomplished through carbonylation processes involving carbon dioxide and suitable reagents under specific catalytic conditions .
- Utilization of Metal Catalysts: Recent advances have shown that metal catalysts can facilitate the synthesis of carboxylate compounds from simpler starting materials in environmentally friendly conditions .
2-Methylindazole-6-carboxylic acid has potential applications in various fields:
- Pharmaceuticals: Its derivatives may serve as precursors for drug development due to their biological activities.
- Agricultural Chemicals: Compounds with similar structures could be explored for use as agrochemicals or pesticides.
- Materials Science: The compound may be utilized in synthesizing novel materials such as metal-organic frameworks.
Several compounds share structural similarities with 2-methylindazole-6-carboxylic acid. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylindazole | Methyl group at position 2 | Basic structure without carboxylic functionality |
| 5-Methylindazole | Methyl group at position 5 | Different positioning affects reactivity |
| Indole-3-carboxylic acid | Indole structure with carboxylic group | Exhibits different biological activities |
| Benzimidazole-6-carboxylic acid | Benzimidazole core with carboxylic functionality | Known for distinct pharmacological properties |
The unique placement of the carboxylic acid group in 2-methylindazole-6-carboxylic acid contributes to its specific reactivity and potential applications compared to other similar compounds.








